4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group is introduced via a reaction with cyclobutanecarboxylic acid chloride in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the pyridine derivative with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl)benzoic acid
- 4-(5-[(Cyclopentylcarbonyl)amino]pyridin-2-yl)benzoic acid
- 4-(5-[(Cyclohexylcarbonyl)amino]pyridin-2-yl)benzoic acid
Uniqueness
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct chemical and biological properties compared to its analogs with different cycloalkyl groups .
Properties
IUPAC Name |
4-[5-(cyclobutanecarbonylamino)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(12-2-1-3-12)19-14-8-9-15(18-10-14)11-4-6-13(7-5-11)17(21)22/h4-10,12H,1-3H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDVRASRWIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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